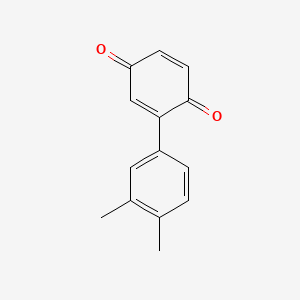

2-(3,4-Dimethylphenyl)benzo-1,4-quinone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dimethylphenyl)cyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-9-3-4-11(7-10(9)2)13-8-12(15)5-6-14(13)16/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNTZMEBRQGEJNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=O)C=CC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 2 3,4 Dimethylphenyl Benzo 1,4 Quinone

Retrosynthetic Analysis and Precursor Identification for Substituted Benzoquinones

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing a target molecule into simpler, commercially available starting materials. For 2-(3,4-Dimethylphenyl)benzo-1,4-quinone, two primary retrosynthetic disconnections are considered.

The first and most intuitive disconnection is at the carbon-carbon bond between the benzoquinone core and the 3,4-dimethylphenyl moiety. This approach suggests two potential synthetic pathways:

Installation of the Aryl Group: This involves attaching the 3,4-dimethylphenyl group to a pre-existing benzoquinone or a suitable precursor like a halobenzoquinone. This can be achieved through various arylation methods.

Formation of the Quinone Ring: This strategy involves starting with a precursor that already contains the complete biaryl structure, such as 2-(3,4-dimethylphenyl)phenol or 2-(3,4-dimethylphenyl)hydroquinone, and then performing an oxidation reaction to form the final benzo-1,4-quinone product.

A second disconnection strategy could involve building the substituted aromatic rings from acyclic precursors, though this is generally more complex and less common for this class of compounds. The identification of precursors, therefore, centers on appropriately substituted phenols, hydroquinones, benzoquinones, and the corresponding 3,4-dimethylphenyl reagents (e.g., organometallics or boronic acids).

Installation of the Aryl Moiety onto the Quinone Core

Forming the crucial carbon-carbon bond between the two aromatic rings is a key step. This can be accomplished through modern cross-coupling reactions or more classical arylation approaches.

Palladium-Catalyzed Cross-Coupling Strategies (e.g., Negishi Coupling, Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds with high efficiency and functional group tolerance. acs.orgwikipedia.orgresearchgate.net

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide in the presence of a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.orgnumberanalytics.comyoutube.com For the synthesis of the target molecule, this could involve the reaction of a halobenzoquinone with a (3,4-dimethylphenyl)zinc reagent. Palladium catalysts are generally preferred for their higher yields and broader functional group tolerance. wikipedia.org The reaction allows for the coupling of sp², sp³, and sp carbon atoms, making it a versatile method. wikipedia.org

Suzuki-Miyaura Coupling: First reported in 1979, the Suzuki-Miyaura coupling is an organic reaction that utilizes a palladium catalyst to cross-couple an organoboron species (like a boronic acid) with an organohalide or triflate. wikipedia.org It is widely used to synthesize substituted biphenyls. wikipedia.org The mechanism involves three key steps: oxidative addition of the halide to the Pd(0) catalyst, transmetalation with the organoboron compound (activated by a base), and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org In the context of synthesizing this compound, a common approach would be the coupling of 2-bromo- or 2-iodobenzoquinone with 3,4-dimethylphenylboronic acid.

| Coupling Type | Aryl Source | Quinone/Halide Source | Catalyst System | Key Features | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl Boronic Acids | Aryl/Vinyl Halides or Triflates | Pd(OAc)₂/PCy₃ or Pd₂(dba)₃/P(t-Bu)₃ | High versatility, non-toxic boron reagents, suitable for industry. organic-chemistry.orgmdpi.com | organic-chemistry.orgmdpi.com |

| Negishi | Organozinc Reagents | Aryl/Vinyl Halides or Triflates | Pd(0) or Ni(0) complexes (e.g., Ni(PPh₃)₄) | High functional group tolerance and reactivity. wikipedia.org | wikipedia.org |

| Oxidative Cross-Coupling | Simple Arenes | Cyclometalating Substrates (e.g., benzo[h]quinoline) | Pd(II) with Benzoquinone Promoter | Direct C-H activation avoids pre-functionalized reagents. acs.orgacs.org | acs.orgacs.org |

Electrophilic or Nucleophilic Arylation Approaches

Beyond palladium catalysis, other methods can be used to install the aryl group.

Electrophilic Arylation: The Meerwein arylation reaction provides a classic route for the arylation of activated double bonds using aryl diazonium salts. cdnsciencepub.com This method can be applied to benzoquinone, where an aryl radical generated from the diazonium salt adds to the quinone ring. beilstein-journals.orgresearchgate.netresearchgate.net While effective, this reaction can sometimes lead to a mixture of products. cdnsciencepub.com A metal-free protocol for the direct bis-arylation of 2,5-dichlorobenzoquinone with aryldiazonium salts has been developed, where the reactive salts are generated in situ and converted to radicals by visible light. beilstein-journals.org

Nucleophilic Arylation: This approach involves the addition of a nucleophilic aryl species, such as an organolithium or Grignard reagent, to the electrophilic quinone ring. However, these reactions can be complex, often resulting in 1,4-addition (Michael addition) or side reactions with the carbonyl groups. A notable strategy involves the nucleophilic acylation of o-quinone methides, which are generated in situ, representing an Umpolung (reactivity inversion) strategy. nih.govfigshare.com

Oxidative Pathways to Benzo-1,4-quinone Formation

A common and highly effective strategy for synthesizing substituted benzoquinones involves the final-step oxidation of a corresponding hydroquinone (B1673460) or phenolic precursor.

Oxidation of Hydroquinone Derivatives

The oxidation of hydroquinones to benzoquinones is a fundamental transformation in quinone chemistry. jetir.org A variety of oxidizing agents can be employed for this purpose. A green alternative involves the use of an organic base as a catalyst for aerobic oxidation, using molecular oxygen as the oxidant and producing hydrogen peroxide as the only byproduct. rsc.orgrsc.org This metal-free method is promoted by the base-catalyzed proton transfer from the hydroquinone. rsc.orgrsc.org Other established methods use reagents like silver oxide, ceric ammonium (B1175870) nitrate (B79036) (CAN), or chromium-based oxidants. jetir.org Electrochemical oxidation of hydroquinones at a carbon anode is also a viable method. researchgate.net

Oxidation of Phenolic Precursors (e.g., Ruthenium Catalyzed, Electrochemical Oxidation)

Direct oxidation of phenols offers a more atom-economical route to benzoquinones. acs.orgacs.org

Ruthenium-Catalyzed Oxidation: Ruthenium complexes can catalyze the selective oxidation of phenols. acs.orgacs.org For example, a RuCl₂(PPh₃)₃ catalyst used with tert-butyl hydroperoxide can convert phenols into (tert-butyldioxy)cyclohexadienones. acs.orgacs.org These intermediates can then be treated with a Lewis acid to yield 2-substituted quinones. acs.orgacs.org This method provides a convenient route for direct access to substituted quinones from phenolic precursors. acs.org Mechanistic studies suggest the reaction proceeds via a four-electron oxidation process. nih.gov

Electrochemical Oxidation: A scalable and environmentally friendly protocol for synthesizing para-benzoquinones from phenols involves electrochemical oxidation. rsc.orgrsc.org This method avoids the need for catalysts, mediators, or chemical oxidants, using electricity as a "reagent-free" oxidant. rsc.orgrsc.org The process can be performed in a continuous flow cell under mild, ambient conditions, demonstrating high functional group tolerance and achieving yields of up to 99%. rsc.org The mechanism involves an initial anodic oxidation of the phenol, which is then attacked by water to form a hydroquinone intermediate that is further oxidized to the benzoquinone. rsc.org A cathode-mediated approach has also been developed that achieves high yield and selectivity in a very short time with low energy consumption. digitellinc.com

| Precursor Type | Method | Reagents/Conditions | Key Features | Reference |

|---|---|---|---|---|

| Hydroquinone | Base-Catalyzed Aerobic Oxidation | Organic base (e.g., DBU), O₂ | Metal-free, green alternative; H₂O₂ is the only byproduct. rsc.orgrsc.org | rsc.orgrsc.org |

| Phenol | Ruthenium-Catalyzed Oxidation | RuCl₂(PPh₃)₃, t-BuOOH, followed by Lewis acid | Provides direct access to 2-substituted quinones from phenols. acs.orgacs.org | acs.orgacs.org |

| Phenol | Electrochemical Oxidation (Flow) | Electricity, water/methanol electrolyte | Catalyst-free, scalable, high yields (up to 99%), sustainable. rsc.orgrsc.org | rsc.orgrsc.org |

| Phenol | Cathode-Mediated Electrochemical Oxidation | Fe/C-MS catalyst, PMS activator | High yield (80.2%) and selectivity (93.7%) in 5 minutes with low energy use. digitellinc.com | digitellinc.com |

Derivatization Strategies for Related 3,4-Dimethylphenyl Quinone Structures

The derivatization of the this compound scaffold and related aryl-substituted quinones is crucial for modifying their chemical properties and exploring their potential in various applications. The quinone ring is susceptible to a variety of chemical transformations, primarily involving nucleophilic additions, cycloadditions, and reactions at the carbonyl groups. These strategies allow for the introduction of diverse functional groups, leading to a wide array of novel compounds.

One of the most common derivatization approaches involves nucleophilic substitution or addition reactions. Amines and thiols, for instance, can be reacted with benzoquinones to yield amino- and thio-substituted derivatives. nih.gov These reactions often proceed regioselectively, with the position of substitution influenced by the electronic effects of the substituents already present on the quinone ring. For example, acid-induced amination of isoquinolinequinones with aniline (B41778) derivatives has been shown to yield 7-amino substituted products in high yield. mdpi.com This highlights a common strategy where the aryl-amino group is introduced onto the quinone core.

Another powerful method for derivatization is the Meerwein arylation, which uses aryl diazonium salts to introduce additional aryl groups onto the quinone structure. cdnsciencepub.com This reaction can be complicated by the formation of multiple isomers, but by controlling the reaction conditions, such as using an aqueous medium and an acetate (B1210297) buffer, good yields of monoaryl benzoquinones can be achieved. cdnsciencepub.com More recent methods have also explored palladium-catalyzed C-H functionalization to create aryl-substituted quinones. researchgate.net

Cycloaddition reactions, particularly Diels-Alder reactions, represent a sophisticated strategy for constructing complex, polycyclic structures from a quinone core. researchgate.net In these reactions, the quinone acts as a dienophile, reacting with a conjugated diene. This methodology is highly valuable for building molecular complexity in a single step. researchgate.net

Furthermore, the core structure can be modified through reactions that target the quinone framework itself before or after the introduction of the aryl group. For instance, p-benzoquinone can be formylated to produce 2,3-diformyl hydroquinone, which can then be converted into derivatives like 2,3-dicyanohydroquinone. google.com This indicates that functional groups can be built onto the quinone ring, which can then undergo further chemical transformations.

The table below summarizes key derivatization strategies applicable to aryl-quinone structures.

| Derivatization Strategy | Reagents/Conditions | Type of Product | Reference |

| Amination/Thiolation | Primary or secondary amines, thiols, often in ethanol (B145695) or CH2Cl2 | Amino- or thio-substituted quinones | nih.gov |

| Arylation (Meerwein) | Aryl diazonium salts, aqueous medium, acetate buffer | Di- or poly-aryl substituted quinones | cdnsciencepub.com |

| Cycloaddition (Diels-Alder) | Conjugated dienes, sometimes with a Lewis acid catalyst | Complex polycyclic quinone derivatives | researchgate.net |

| Formylation & Cyanation | Urotropine, polyphosphoric acid, then hydroxylamine (B1172632) hydrochloride | Dicyano-substituted hydroquinones | google.com |

Methodologies for Purification and Isolation of Synthetic Products

The successful synthesis of this compound and its derivatives is contingent upon effective purification and isolation techniques. The choice of method depends on the physical and chemical properties of the target compound and the nature of the impurities present in the crude reaction mixture. Common methodologies include extraction, precipitation, recrystallization, and various forms of chromatography.

Following a synthesis, the initial workup often involves an extraction step to separate the organic product from the aqueous reaction medium. nih.gov Solvents like chloroform (B151607) (CHCl3) or dichloromethane (B109758) (CH2Cl2) are frequently used to extract the quinone derivatives from the reaction mixture after quenching with water. nih.gov The combined organic layers are then dried, typically over sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. nih.gov

Precipitation is another straightforward method for isolating the synthetic product, particularly if the product is a solid and has low solubility in the reaction solvent. google.com In some cases, the product may precipitate directly from the reaction mixture upon cooling. google.comorgsyn.org The solid can then be collected by suction filtration and washed with a cold solvent to remove residual impurities. orgsyn.org For instance, some substituted quinones can be precipitated and then collected, with subsequent purification by recrystallization. google.com

Recrystallization is a powerful technique for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the mother liquor. orgsyn.org The choice of solvent is critical; ethanol, isopropanol, and toluene (B28343) have been successfully used for recrystallizing substituted quinones. google.comorgsyn.org

For more challenging separations, or for non-crystalline products, column chromatography is the method of choice. nih.gov Silica (B1680970) gel is a commonly used stationary phase, and the mobile phase is typically a mixture of nonpolar and moderately polar solvents, such as n-hexane and dichloromethane or petroleum ether and ethyl acetate. nih.govlookchem.com The components of the crude mixture are separated based on their differential adsorption to the silica gel. High-performance liquid chromatography (HPLC) can also be employed for both analytical and preparative-scale purification of substituted benzoquinones. nih.gov However, care must be taken as on-column redox reactions can sometimes occur, complicating the separation of hydroquinones and benzoquinones. nih.gov In some instances, preparative thin-layer chromatography (TLC) is also utilized for purification. core.ac.uk For certain volatile quinones, sublimation can be a highly effective purification method. wikipedia.org

The following table provides a summary of common purification techniques used for substituted quinones.

| Purification Method | Description | Typical Solvents/Materials | Reference |

| Extraction | Separation of the product from the reaction mixture into an immiscible solvent. | Dichloromethane (CH2Cl2), Chloroform (CHCl3) | nih.gov |

| Precipitation & Filtration | The solid product is formed from a solution and collected by filtration. | Reaction solvent, cold wash solvent | google.comorgsyn.org |

| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | Ethanol, Isopropanol, Toluene, Acetone | google.comorgsyn.org |

| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase. | Silica gel, n-Hexane/CH2Cl2, Petroleum ether/Ethyl acetate | nih.govlookchem.com |

| Sublimation | Purification of a solid by heating it to a gas phase, followed by condensation back to a solid. | N/A (Heat under vacuum) | wikipedia.org |

Comprehensive Analysis of the Chemical Reactivity and Mechanistic Pathways of 2 3,4 Dimethylphenyl Benzo 1,4 Quinone

Electron Transfer and Redox Mechanisms

Quinones are defined by their ability to undergo reversible reduction-oxidation (redox) reactions, a property central to their roles in biological electron transport and synthetic chemistry. nih.govias.ac.in The 3,4-dimethylphenyl group modulates the inherent redox properties of the parent benzoquinone ring.

Electrochemical Reduction and Oxidation Processes: Mechanistic Insights

In aprotic media, the electrochemical reduction of 1,4-benzoquinones typically proceeds through two distinct and reversible one-electron transfer steps. nih.gov The first step generates a radical anion known as a semiquinone, and the second step produces the corresponding dianion, the hydroquinone (B1673460). worldwidejournals.com This process can be summarized as:

Q + e⁻ ⇌ Q•⁻ (First reduction to semiquinone radical anion) Q•⁻ + e⁻ ⇌ Q²⁻ (Second reduction to hydroquinone dianion)

The potential at which these electron transfers occur is a key indicator of the molecule's electron-accepting ability. Substituents on the quinone ring significantly influence these redox potentials. rsc.org Electron-donating groups, such as the alkyl groups on the phenyl substituent of 2-(3,4-dimethylphenyl)benzo-1,4-quinone, increase the electron density on the quinone ring system. This increased electron density makes the molecule more difficult to reduce, causing a shift of the reduction potentials to more negative values compared to unsubstituted 1,4-benzoquinone (B44022). acs.org Conversely, electron-withdrawing groups make the quinone easier to reduce, shifting potentials to more positive values. nih.govacs.org

Computational studies have shown a linear correlation between the one-electron reduction potentials of substituted quinones and the sum of their Hammett substituent parameters, providing a quantitative way to predict these effects. acs.org The coordination of the quinone's carbonyl oxygens to Lewis acids can also dramatically shift reduction potentials to more favorable (anodic) values. rsc.org

| Compound | First Reduction Potential (E¹red) vs. SCE | Second Reduction Potential (E²red) vs. SCE | Solvent |

| 1,4-Benzoquinone | -0.51 V | -1.14 V | Acetonitrile |

| 2-Methyl-1,4-benzoquinone | -0.60 V | -1.25 V | Acetonitrile |

| 2,5-Dimethyl-1,4-benzoquinone | -0.69 V | -1.34 V | Acetonitrile |

| 2-Phenyl-1,4-benzoquinone | -0.48 V | -1.11 V | Acetonitrile |

| This compound | Predicted: more negative than -0.48 V | Predicted: more negative than -1.11 V | Acetonitrile |

Note: Data for substituted quinones are illustrative and compiled from various electrochemical studies. Potentials are approximate and can vary with experimental conditions. The values for the target compound are predicted based on electronic effects.

Generation and Reactivity of Semiquinone Radical Species

The semiquinone radical anion (Q•⁻), the intermediate formed during the first one-electron reduction, is a key reactive species. nih.gov It is a relatively stable free radical due to the delocalization of the unpaired electron and the negative charge across the conjugated π-system of the molecule. ontosight.ai

The stability and reactivity of the semiquinone are also influenced by substituents. Electron-donating groups, like the dimethylphenyl group, result in a more reducing semiquinone radical that is less persistent and reacts more readily with electrophiles, particularly molecular oxygen. nih.gov The reaction of a semiquinone radical with oxygen produces a superoxide (B77818) radical anion (O₂•⁻) and regenerates the parent quinone:

Q•⁻ + O₂ → Q + O₂•⁻

This reaction is a critical aspect of the biological activity and toxicity of many quinones. nih.gov The rate of this reaction is inversely related to the reduction potential of the parent quinone; quinones with more negative reduction potentials (and thus more electron-donating groups) have semiquinones that react faster with oxygen. nih.gov In the absence of other reagents, semiquinone radicals can undergo a disproportionation reaction to form the parent quinone and the hydroquinone dianion. nih.gov

Nucleophilic Addition Reactions to the Quinone Ring System

The electron-deficient nature of the quinone ring makes it susceptible to attack by nucleophiles. These reactions, particularly conjugate additions, are fundamental to the synthesis of more complex substituted quinones and hydroquinones.

Conjugate Addition Mechanisms (e.g., Michael Additions)

The most common pathway for nucleophilic attack on a 1,4-benzoquinone is the conjugate addition, or Michael-type addition, to one of the activated carbon-carbon double bonds. researchgate.netrsc.org In an asymmetrically substituted quinone like this compound, the regioselectivity of the attack is a critical consideration.

The 3,4-dimethylphenyl group is an electron-donating substituent. In 1,4-benzoquinones bearing an electron-donor group at the C2 position, the most reactive position for nucleophilic attack is generally the C5 position. researchgate.net This is due to a combination of factors:

Electronic Effects : The electron-donating group deactivates the adjacent C3 position towards nucleophilic attack.

Steric Effects : The bulky aryl substituent hinders the approach of nucleophiles to the C3 position.

Therefore, the reaction of nucleophiles such as thiols or amines with this compound is expected to yield predominantly the 5-substituted product. researchgate.net The general mechanism involves the initial nucleophilic attack to form a hydroquinone enolate intermediate, which then tautomerizes and is subsequently oxidized (often by another molecule of the starting quinone or atmospheric oxygen) to the final substituted quinone product. researchgate.net

| Nucleophile | 2-Substituted Quinone | Predominant Product Position |

| Thiols | 2-Alkyl-1,4-benzoquinone | 5-Thio-substituted |

| Amines | 2-Alkyl-1,4-benzoquinone | 5-Amino-substituted |

| Methanol (acidic) | 2-Alkyl-1,4-benzoquinone | 6-Methoxy-substituted |

Source: Based on regioselectivity studies of monoalkyl-1,4-benzoquinones. researchgate.net

Direct Addition Pathways

Direct nucleophilic addition refers to the attack at one of the carbonyl carbons of the quinone ring. While this pathway is mechanistically possible, it is generally less favored compared to the conjugate addition pathway for α,β-unsaturated carbonyl systems. The conjugate addition leads to a more stable, resonance-delocalized intermediate (the hydroquinone enolate). Direct addition at the carbonyl carbon is typically observed only with very hard nucleophiles or under specific reaction conditions that favor this pathway, but for most common nucleophiles (amines, thiols, alcohols), the Michael-type conjugate addition is the dominant reaction mechanism.

Cycloaddition Reactions Involving the Quinone Framework

The carbon-carbon double bonds within the benzoquinone ring can act as dienophiles in Diels-Alder [4+2] cycloaddition reactions, providing a powerful method for constructing complex polycyclic structures. researchgate.net

For this compound, there are two distinct dienophilic double bonds: the substituted C2-C3 bond and the unsubstituted C5-C6 bond. The regioselectivity of the cycloaddition is determined by both steric and electronic factors. acs.org

Electronic Control : The electron-donating 3,4-dimethylphenyl group increases the electron density of the C2-C3 double bond, reducing its dienophilic reactivity. The C5-C6 double bond is therefore more electron-deficient and a more active dienophile.

Steric Control : The bulky aryl substituent at the C2 position sterically hinders the approach of the diene to the C2-C3 face of the molecule. acs.org

Consequently, Diels-Alder reactions with this compound are expected to occur with high chemoselectivity at the unsubstituted C5-C6 double bond. acs.orgnih.gov The use of Lewis acid catalysts can enhance the reactivity of the quinone and sometimes influence the selectivity of the cycloaddition. acs.org

Beyond the [4+2] Diels-Alder reaction, quinones can participate in other types of cycloadditions, including [3+2] cycloadditions with 1,3-dipoles and photochemical [2+2] cycloadditions with alkenes, although these are generally less common than the Diels-Alder pathway. libretexts.org

Diels-Alder Reactions: Reactivity and Selectivity Studies

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings. In the context of this compound, the quinone ring serves as the dienophile. The presence of the electron-donating 3,4-dimethylphenyl group and the electron-withdrawing carbonyl groups on the benzoquinone ring influences the reactivity and regioselectivity of the cycloaddition.

Generally, the Diels-Alder reaction of unsymmetrically substituted p-benzoquinones with unsymmetrical dienes can lead to the formation of multiple regioisomers. The outcome of these reactions is often interpreted in terms of a transition state with some diradical character. rsc.org For this compound, the C2-C3 double bond is electronically enriched by the dimethylphenyl group, while the C5-C6 double bond is unsubstituted. This electronic differentiation is a key factor in determining the regioselectivity of the Diels-Alder reaction.

In reactions with electron-rich dienes, the cycloaddition is expected to occur preferentially at the more electron-deficient C5-C6 double bond of the quinone. This is because the lowest unoccupied molecular orbital (LUMO) of the dienophile will have a larger coefficient on the unsubstituted double bond, leading to a more favorable interaction with the highest occupied molecular orbital (HOMO) of the diene.

Conversely, in reactions with electron-poor dienes, the inverse-electron-demand Diels-Alder reaction may become competitive. In such cases, the electronic character of the diene and dienophile are reversed, and the reaction is governed by the interaction of the diene's LUMO with the dienophile's HOMO.

The stereoselectivity of the Diels-Alder reaction involving this compound is also a critical aspect. The endo rule, which is generally favored in Diels-Alder reactions due to secondary orbital interactions, is expected to be followed. However, the steric bulk of the 3,4-dimethylphenyl group may influence the facial selectivity of the diene's approach to the quinone ring.

Table 1: Predicted Regioselectivity in Diels-Alder Reactions of this compound

| Diene Type | Predicted Major Regioisomer | Rationale |

| Electron-rich | Addition at C5-C6 | Favorable HOMO(diene)-LUMO(dienophile) interaction |

| Electron-poor | Addition at C2-C3 | Potential for inverse-electron-demand mechanism |

Other Pericyclic Reactions (e.g., [2+2], [3+2] Cycloadditions)

Beyond the well-established Diels-Alder reaction, this compound can potentially participate in other pericyclic reactions, such as [2+2] and [3+2] cycloadditions. These reactions offer alternative pathways to construct four- and five-membered ring systems, respectively.

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions are a common reaction for quinones. mdpi.com For this compound, irradiation in the presence of an alkene could lead to the formation of a cyclobutane (B1203170) ring. The regioselectivity of this reaction would be influenced by the stability of the diradical intermediates formed upon photoexcitation of the quinone. It is also possible for the reaction to yield spiro-oxetanes, depending on the nature of the alkene and the reaction conditions. mdpi.com

[3+2] Cycloadditions: The participation of this compound in [3+2] cycloadditions would typically involve reaction with a 1,3-dipole. For instance, the reaction with nitrile oxides can lead to the formation of isoxazoline (B3343090) derivatives. researchgate.net The regioselectivity of such reactions is governed by both steric and electronic factors, with the dipole adding across one of the double bonds of the quinone ring. researchgate.net Lewis acid catalysis can be employed to enhance the reactivity and control the selectivity of these cycloadditions. researchgate.net A formal [3+3] cycloaddition has also been reported for quinones reacting with diaziridines, catalyzed by Sc(OTf)3, to form 1,3,4-oxadiazinanes. nsf.govnih.gov

Photochemical Reactivity and Related Transformations

The photochemical reactivity of quinones is a rich and diverse field, and this compound is expected to exhibit a range of photochemical transformations upon exposure to light. nsf.govresearchgate.net The primary photochemical processes for quinones often involve excitation to singlet and triplet states, which can then undergo various reactions.

One of the most common photochemical reactions of benzoquinones is photoreduction. In the presence of a hydrogen donor, such as an alcohol or an amine, the excited quinone can abstract a hydrogen atom to form a semiquinone radical. This can then be further reduced to the corresponding hydroquinone. researchgate.netacs.org For this compound, this would result in the formation of 2-(3,4-dimethylphenyl)benzene-1,4-diol.

Intramolecular photochemical reactions are also possible. Depending on the solvent and the presence of other functional groups, intramolecular cyclization can occur. For instance, photoreduction can be followed by an intramolecular cyclization of a phenoxy radical. researchgate.net

Furthermore, substituted benzoquinones can undergo photochemical reactions with a variety of organic molecules, leading to the formation of bicyclic and tricyclic structures, as well as products of radical substitution in the aromatic ring. researchgate.net The specific products formed will depend on the reaction conditions and the nature of the reactants. The photochemical reaction of 1,4-benzoquinone with the superoxide anion radical (O2•−) has been shown to produce hydroquinone. nih.gov

Chemo-, Regio-, and Stereoselectivity in Chemical Transformations Involving the Compound

The selectivity of chemical reactions involving this compound is a crucial aspect that determines the utility of this compound in organic synthesis.

Chemoselectivity: In reactions where multiple functional groups could react, the inherent reactivity of the quinone moiety will often dictate the outcome. For example, in the presence of a nucleophile, addition to the quinone ring is generally favored over substitution on the dimethylphenyl ring.

Regioselectivity: The regioselectivity of nucleophilic additions to this compound is influenced by the electronic effects of the dimethylphenyl substituent. It is generally accepted that in 1,4-benzoquinones with an electron-donating substituent, the most reactive position for conjugate addition is position 5. researchgate.net This is due to the increased electrophilicity at this position. However, under acidic conditions, the electrophilicity of position 6 can be increased, potentially leading to a change in regioselectivity. researchgate.net

Stereoselectivity: In reactions that create new stereocenters, such as Diels-Alder reactions or certain nucleophilic additions, the stereochemical outcome is of paramount importance. As mentioned earlier, the endo rule is expected to govern the stereoselectivity of Diels-Alder reactions. In other reactions, the approach of the reagent will be influenced by the steric hindrance imposed by the 3,4-dimethylphenyl group, leading to a preference for attack from the less hindered face of the quinone ring.

Table 2: Summary of Selectivity in Reactions of this compound

| Reaction Type | Selectivity Type | Controlling Factors | Predicted Outcome |

| Diels-Alder | Regioselectivity | Electronic effects of substituents | Addition at C5-C6 with electron-rich dienes |

| Diels-Alder | Stereoselectivity | Secondary orbital interactions, steric hindrance | Predominantly endo adduct, facial selectivity influenced by dimethylphenyl group |

| Nucleophilic Addition | Regioselectivity | Electronic effects, reaction conditions | Preferential attack at C5 under neutral conditions |

| [2+2] Photocycloaddition | Regioselectivity | Stability of diradical intermediates | Formation of cyclobutane or spiro-oxetane adducts |

Advanced Spectroscopic and Structural Elucidation of 2 3,4 Dimethylphenyl Benzo 1,4 Quinone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments, a complete picture of atomic connectivity and spatial relationships can be constructed.

The ¹H NMR spectrum of 2-(3,4-Dimethylphenyl)benzo-1,4-quinone is predicted to exhibit distinct signals corresponding to the protons of both the benzoquinone ring and the 3,4-dimethylphenyl substituent. The protons on the quinone core are expected to appear in the vinylic region, typically between δ 6.0 and 7.5 ppm. Specifically, the proton at the C3 position, adjacent to the aryl substituent, would likely appear as a singlet. The protons at C5 and C6 would exhibit characteristic cis and trans couplings to each other, appearing as doublets or multiplets.

The aromatic protons of the 3,4-dimethylphenyl group would resonate in the aromatic region (δ 7.0-7.5 ppm). A singlet, a doublet, and another doublet would be anticipated, corresponding to the protons at positions 2', 5', and 6' of the phenyl ring, respectively. The two methyl groups at positions 3' and 4' would give rise to two distinct singlets in the upfield region, likely between δ 2.2 and 2.5 ppm.

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom. The carbonyl carbons (C1 and C4) of the quinone ring are expected to be the most downfield, with chemical shifts in the range of δ 180-190 ppm. The olefinic carbons of the quinone ring and the aromatic carbons of the phenyl substituent would appear in the δ 120-150 ppm region. The carbon bearing the dimethylphenyl substituent (C2) would be identifiable by its chemical shift and lack of a directly attached proton in a DEPT (Distortionless Enhancement by Polarization Transfer) experiment. The methyl carbons would show characteristic signals in the upfield region, typically around δ 20-25 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 3 | ~6.8 (s, 1H) | ~135.0 |

| 5 | ~6.9 (d, 1H) | ~136.0 |

| 6 | ~7.1 (dd, 1H) | ~137.0 |

| 1', 4' | - | ~138.0, ~140.0 |

| 2' | ~7.2 (s, 1H) | ~130.0 |

| 5' | ~7.3 (d, 1H) | ~131.0 |

| 6' | ~7.0 (d, 1H) | ~128.0 |

| 3'-CH₃ | ~2.3 (s, 3H) | ~20.0 |

| 4'-CH₃ | ~2.3 (s, 3H) | ~20.0 |

| 1 (C=O) | - | ~187.0 |

| 4 (C=O) | - | ~186.0 |

| 2 | - | ~148.0 |

Note: These are estimated values and may vary based on solvent and experimental conditions.

While 1D NMR provides information about the types of protons and carbons present, 2D NMR experiments are crucial for establishing the connectivity between them.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the coupled protons on the benzoquinone ring (H5 and H6) and between the adjacent protons on the dimethylphenyl ring (H5' and H6'). researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons. sdsu.edu This would allow for the unambiguous assignment of each protonated carbon in the molecule by linking the signals from the ¹H and ¹³C NMR spectra. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying long-range (2-3 bond) correlations between protons and carbons. youtube.com Key HMBC correlations would include those from the methyl protons to the aromatic carbons C3' and C4', confirming the substitution pattern on the phenyl ring. Additionally, correlations from the quinone protons (H3, H5, H6) to the carbonyl carbons would solidify the structure of the quinone core. Crucially, a correlation from H2' and/or H6' of the phenyl ring to C2 of the quinone ring would definitively establish the connectivity between the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of protons, which is invaluable for confirming stereochemistry and conformation. In this case, NOESY could show correlations between the proton at C3 of the quinone ring and the proton at C2' of the phenyl ring, providing evidence for their spatial closeness.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

High-resolution mass spectrometry would provide the exact mass of the molecular ion of this compound. The molecular formula of the compound is C₁₄H₁₂O₂. The calculated exact mass for this formula is approximately 212.08373 u. An HRMS measurement confirming this exact mass would provide strong evidence for the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion to produce a characteristic fragmentation pattern. For this compound, common fragmentation pathways would likely involve:

Loss of CO: A characteristic fragmentation for quinones is the sequential loss of carbon monoxide (CO) molecules. This would result in fragment ions at m/z values corresponding to [M-CO]⁺ and [M-2CO]⁺.

Cleavage of the C-C bond between the rings: Fission of the bond connecting the phenyl and quinone rings would lead to fragment ions corresponding to the dimethylphenyl cation and the benzoquinone radical cation (or related fragments).

Loss of methyl radicals: Fragmentation of the dimethylphenyl substituent could involve the loss of a methyl radical (CH₃•), leading to a fragment ion at [M-15]⁺.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (Predicted) | Identity |

| 212.0837 | [M]⁺ |

| 197.0603 | [M - CH₃]⁺ |

| 184.0783 | [M - CO]⁺ |

| 156.0837 | [M - 2CO]⁺ |

| 105.0704 | [C₈H₉]⁺ (dimethylphenyl fragment) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

IR and UV-Vis spectroscopy provide valuable information about the functional groups present and the electronic properties of the molecule, respectively.

The IR spectrum of this compound would be dominated by strong absorption bands characteristic of the carbonyl groups of the quinone ring. These C=O stretching vibrations are typically observed in the region of 1650-1680 cm⁻¹. chemicalbook.com The spectrum would also show C=C stretching vibrations for the aromatic and quinone rings in the 1450-1600 cm⁻¹ region, and C-H stretching vibrations for the aromatic and methyl groups above 3000 cm⁻¹ and around 2900-3000 cm⁻¹, respectively.

The UV-Vis spectrum is determined by the electronic transitions within the molecule. Benzoquinones are known for their characteristic electronic absorption spectra. researchgate.net this compound is expected to exhibit multiple absorption bands. A weak band in the visible region (around 400-450 nm) can be attributed to the n→π* transition of the carbonyl groups. More intense bands in the UV region (around 240-280 nm and potentially a shoulder at higher wavelengths) would correspond to π→π* transitions within the conjugated system of the quinone and the attached aromatic ring. nih.gov The exact position and intensity of these bands are influenced by the substitution pattern and the solvent used for the measurement.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide definitive information on the molecular geometry and the packing of this compound molecules in the crystal lattice.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

Without experimental crystallographic data, it is not possible to present a table of precise bond lengths, bond angles, and torsion angles for this compound. Such data would be crucial for a detailed understanding of the molecule's conformation, including the planarity of the benzoquinone ring and the rotational orientation of the dimethylphenyl substituent.

Analysis of Crystal Packing and Intermolecular Interactions

Similarly, an analysis of the crystal packing and intermolecular interactions is contingent on the availability of a solved crystal structure. This analysis would typically involve identifying and characterizing non-covalent interactions such as hydrogen bonds, C–H···O interactions, and π–π stacking, which govern the supramolecular assembly of the molecules in the solid state. The absence of crystallographic data for this compound precludes any such discussion.

Further research and experimental studies are required to determine the crystal structure of this compound, which would then enable a complete and accurate description as per the requested outline.

Theoretical and Computational Chemistry Approaches to 2 3,4 Dimethylphenyl Benzo 1,4 Quinone

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic landscape of 2-(3,4-dimethylphenyl)benzo-1,4-quinone, which in turn governs its reactivity.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. rsc.org For this compound, DFT calculations are employed to determine ground-state properties such as the distribution of electrons and the energies of frontier molecular orbitals (FMOs). nih.gov

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its ability to accept electrons. In quinone derivatives, the energy of these orbitals is strongly associated with their redox potentials. rsc.org The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap suggests higher reactivity.

Table 1: Representative Data from DFT Calculations on Substituted Benzoquinones Note: This table presents typical values for conceptual understanding based on general findings in the literature. Actual values for this compound would require specific calculations.

| Property | Unsubstituted Benzoquinone | Benzoquinone with Electron-Donating Group (e.g., -CH₃) | Benzoquinone with Electron-Withdrawing Group (e.g., -Cl) |

| HOMO Energy (eV) | ~ -7.0 | Higher (less negative) | Lower (more negative) |

| LUMO Energy (eV) | ~ -2.5 | Higher (less negative) | Lower (more negative) |

| HOMO-LUMO Gap (eV) | ~ 4.5 | Slightly Decreased | Slightly Increased |

| Redox Potential (V) | Reference | Lower | Higher |

For even greater accuracy, particularly for smaller molecules or for benchmarking DFT results, ab initio (from first principles) methods are utilized. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), provide a more rigorous treatment of electron correlation than standard DFT functionals. finechem-mirea.ru

While computationally more demanding, these high-accuracy methods can be used to calculate properties like electron affinity and heat of formation with high confidence. rsc.org For a molecule like this compound, these methods could be applied to model fragments of the molecule or to calibrate the choice of DFT functional, ensuring the reliability of the computational predictions for the entire structure. finechem-mirea.ru

Molecular Dynamics Simulations and Conformational Landscape Exploration

This compound is not a rigid structure. Rotation can occur around the single bond connecting the phenyl and benzoquinone rings. Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system, providing insights into its flexibility and conformational preferences. acs.org

By simulating the motion of atoms over time, MD can explore the molecule's conformational landscape and identify the most stable (lowest energy) spatial arrangements. This is crucial because the molecule's conformation can significantly impact its reactivity and interaction with other molecules. The simulations can reveal the potential energy barriers associated with the rotation of the dimethylphenyl group relative to the quinone ring, determining whether the molecule exists predominantly in a planar or a twisted conformation.

Computational Modeling of Reaction Pathways and Transition States

A significant application of computational chemistry is the modeling of chemical reactions. For this compound, this involves mapping the potential energy surface for reactions such as nucleophilic additions, which are characteristic of quinones. researchgate.net

By calculating the energy of the system along a reaction coordinate, researchers can identify the lowest-energy path from reactants to products. This process involves locating and characterizing critical points, including intermediates and, most importantly, transition states. The transition state represents the highest energy point along the reaction pathway, and its energy determines the activation energy of the reaction. researchgate.net Lower activation energies correspond to faster reaction rates. Computational models can thus predict which positions on the quinone ring are most likely to react and under what conditions. researchgate.net

Elucidation of Structure-Reactivity Relationships from Computational Models

By systematically analyzing the data from quantum chemical calculations and reaction modeling, it is possible to establish clear structure-reactivity relationships. rsc.org These relationships explain how the specific structural features of this compound dictate its chemical behavior.

The 3,4-dimethylphenyl group is the key structural feature that distinguishes this molecule from unsubstituted benzoquinone. As an electron-donating substituent, it influences the quinone's reactivity in several ways: researchgate.net

Regioselectivity : The electron-donating nature of the substituent does not affect all positions on the quinone ring equally. Computational models of charge distribution and FMOs (specifically the LUMO) can predict which of the available carbon atoms are most electrophilic and therefore most susceptible to nucleophilic attack. This allows for the prediction of regioselectivity in addition reactions. researchgate.net For electron-donating groups, nucleophilic attack often occurs at positions 5 or 6 of the quinone ring. nih.gov

Redox Potential : Electron-donating groups tend to lower the reduction potential of quinones, making them less powerful oxidizing agents compared to their unsubstituted or electron-withdrawn counterparts. researchgate.net Computational methods can accurately predict these redox potentials, which is crucial for applications in areas like electrochemistry. nih.gov

Steric and Electronic Effects on Chemical Transformations

The chemical reactivity of this compound is intricately governed by the interplay of steric and electronic effects originating from its constituent moieties. The 3,4-dimethylphenyl substituent and the benzo-1,4-quinone ring itself dictate the molecule's susceptibility to various chemical transformations, particularly nucleophilic additions and redox processes. Theoretical and computational chemistry approaches provide valuable insights into how these effects modulate the molecule's reactivity profile.

Electronic Effects:

One of the primary electronic effects is the modulation of the redox potential of the quinone. Electron-donating groups decrease the redox potential of quinones. researchgate.net This is because they increase the electron density on the quinone ring, making it less favorable to accept electrons. The energy level of the Lowest Unoccupied Molecular Orbital (LUMO) is a key factor in determining the reduction potential, and electron-donating substituents raise the LUMO energy. acs.org

In the context of nucleophilic attack, a common reaction for quinones, the electron-donating nature of the 3,4-dimethylphenyl group deactivates the benzo-1,4-quinone ring. nih.govnih.gov Quinones typically undergo Michael addition, and the electrophilicity of the carbon-carbon double bonds is crucial for this reaction. jiwaji.edu By donating electron density, the 3,4-dimethylphenyl substituent reduces the electrophilicity of the quinone ring, making it less reactive towards nucleophiles compared to unsubstituted benzo-1,4-quinone. nih.govnih.gov

The regioselectivity of nucleophilic addition is also heavily influenced by electronic effects. For 1,4-benzoquinones bearing an electron-donating substituent, the most reactive position for nucleophilic attack is generally the C5 position. researchgate.net This is due to the directing effect of the substituent. Therefore, in the case of this compound, nucleophilic attack is predicted to occur preferentially at the C5 position of the benzoquinone ring.

Steric Effects:

The steric hindrance imposed by the 3,4-dimethylphenyl group plays a crucial role in controlling the accessibility of the reactive sites on the benzo-1,4-quinone ring. This bulky substituent can shield the adjacent positions, thereby influencing the regioselectivity of chemical transformations.

In nucleophilic addition reactions, the steric bulk of the 3,4-dimethylphenyl group at the C2 position will hinder the approach of nucleophiles to the C3 position. This steric hindrance, in conjunction with the electronic directing effects, further favors nucleophilic attack at the less hindered C5 and C6 positions of the quinone ring. While electronic effects favor the C5 position, the C6 position might also be accessible depending on the size of the attacking nucleophile. researchgate.net

Computational studies on similarly substituted systems have shown that bulky substituents can impact the planarity of the quinone ring, which in turn can affect its reactivity and redox properties. researchgate.net While 1,4-benzoquinone (B44022) is a planar molecule, significant steric crowding can lead to puckering of the ring, which would have an effect on its electrochemical behavior. ias.ac.in

The interplay of steric and electronic effects is also evident in cycloaddition reactions. While the electronic nature of the substituent influences the energy of the frontier molecular orbitals involved in the reaction, steric hindrance can dictate the stereochemical outcome of the cycloaddition.

The following table summarizes the expected effects of the 3,4-dimethylphenyl substituent on the chemical transformations of the benzo-1,4-quinone core:

| Chemical Transformation | Electronic Effect of 3,4-Dimethylphenyl Group | Steric Effect of 3,4-Dimethylphenyl Group | Predicted Outcome |

| Redox Reactions | Electron-donating, increases electron density on the quinone ring. | Minimal direct effect on the electron transfer process itself, but can influence solvation and crystal packing. | Lower redox potential compared to unsubstituted benzo-1,4-quinone. |

| Nucleophilic Addition | Electron-donating, deactivates the quinone ring towards nucleophiles. nih.govnih.gov | Hinders attack at the C3 position. | Slower reaction rate compared to unsubstituted benzo-1,4-quinone. Regioselective attack at the C5 position. researchgate.net |

| Cycloaddition Reactions | Influences the energy of the HOMO and LUMO, affecting the reaction rate. | Can control the facial selectivity of the approach of the diene or dienophile. | Altered reactivity and potential for stereocontrol in the products. |

The following table provides representative data on the effect of substituents on the reduction potentials of 1,4-benzoquinones, illustrating the principles discussed.

| Substituent | First Reduction Potential (E1) vs Fc+/Fc | Second Reduction Potential (E2) vs Fc+/Fc | Reference |

| Unsubstituted | -0.82 V | -1.09 V | sciforum.net |

| Phenyl | -0.89 V | -1.19 V | sciforum.net |

| 3-Chlorophenyl | Not Reported | Not Reported | sciforum.net |

| 3-Nitrophenyl | Not Reported | Not Reported | sciforum.net |

This data is for phenyl-substituted benzoquinones and is used here to illustrate the trend of how an aryl substituent can influence redox potentials. The 3,4-dimethylphenyl group is expected to show a more pronounced electron-donating effect than an unsubstituted phenyl group.

Exploration of 2 3,4 Dimethylphenyl Benzo 1,4 Quinone in Advanced Chemical Methodologies and Synthetic Applications

Role as a Key Building Block or Intermediate in Complex Organic Synthesis

The 2-aryl-1,4-benzoquinone scaffold, to which 2-(3,4-Dimethylphenyl)benzo-1,4-quinone belongs, is a versatile precursor in the synthesis of more complex molecular architectures. atamanchemicals.com Its reactivity is characterized by the electrophilic nature of the quinone ring and the potential for the aryl substituent to influence reaction pathways. This compound is particularly useful in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a dienophile to construct polycyclic systems. wikipedia.orgorganic-chemistry.org

Furthermore, the quinone moiety can undergo Michael additions, allowing for the introduction of various nucleophiles to build intricate molecular frameworks. The synthesis of heterocyclic compounds, such as benzofurans, can be achieved through palladium-catalyzed oxidative cyclization reactions where benzoquinones act as the oxidant. organic-chemistry.org The dimethylphenyl group can direct the regioselectivity of these additions and subsequent transformations, making it a valuable intermediate for creating specifically substituted complex molecules. Research into the arylation of benzoquinones using arylboronic acids under palladium catalysis has further expanded the synthetic utility of such compounds, enabling the creation of diverse derivatives under mild conditions. researchgate.net

Utilization in Redox Catalysis and Electron Transfer Systems (Non-Biological Contexts)

Quinones are intrinsically redox-active molecules, capable of undergoing reversible one- or two-electron reduction to form semiquinone radical anions and hydroquinone (B1673460) dianions, respectively. mdpi.comresearchgate.net This property is central to their application in non-biological redox catalysis and electron transfer systems. This compound can function as an oxidant in various chemical transformations. For instance, in palladium-catalyzed reactions like the Wacker oxidation, benzoquinones are often employed as the terminal oxidant to regenerate the active Pd(II) catalyst, facilitating the oxidation of alkenes to ketones. wikipedia.orgorganic-chemistry.org

The redox potential of the quinone is modulated by its substituents. The electron-donating nature of the dimethylphenyl group in this compound influences its electron-accepting ability compared to the unsubstituted parent benzoquinone. This tuning of electrochemical properties is crucial for designing specific electron transfer cascades. The study of hydroquinone/benzoquinone redox couples on catalyst surfaces, such as platinum, provides insight into thermocatalytic processes and the potential for electrochemical promotion of catalysis (EPOC), where external electrical potential can enhance reaction rates. nih.gov The ability to form stable charge-transfer complexes is another key aspect, allowing these molecules to participate in systems where electron transport is fundamental. mdpi.com

Development of Novel Reagents or Functional Chemical Entities Derived from the Compound

The structural framework of this compound provides a versatile platform for the development of new chemical entities with tailored functionalities. mdpi.com By chemically modifying either the quinone ring or the pendant dimethylphenyl group, a diverse library of derivatives can be synthesized. For example, nucleophilic substitution or addition reactions on the quinone core can introduce heteroatoms like nitrogen and sulfur, leading to compounds with altered electronic and steric properties. nih.govmdpi.com

These modifications can transform the parent compound into specialized reagents. For instance, derivatization can yield new ligands for metal catalysis or create molecules with specific recognition properties. The synthesis of novel naphthoquinone derivatives through reactions like the Pictet-Spengler cyclization or SuFEx (Sulfur(VI) Fluoride Exchange) reaction from simpler quinone precursors highlights the potential for creating complex, functional molecules from this structural class. mdpi.comresearchgate.net The resulting compounds may find applications as functional dyes, molecular sensors, or components in materials science, where their redox and electronic properties can be exploited.

Photophysical and Photochemical Applications in Chemical Systems

The photochemistry of quinones is a well-studied field, characterized by their ability to absorb light in the UV-visible region and engage in various photochemical reactions. researchgate.netresearchgate.net Upon photoexcitation, this compound can be promoted to an electronically excited state. This excited state is a more potent oxidizing agent than the ground state and can participate in electron or hydrogen atom transfer reactions. umd.edu

In aqueous solutions, the photolysis of substituted 1,4-benzoquinones can lead to the formation of hydroxylated quinones and hydroquinones. researchgate.net The reaction pathway can involve the formation of a triplet quinone-water exciplex. umd.edu The nature of the substituents significantly impacts the quantum yields and reaction products; electron-donating groups, such as the dimethylphenyl group, generally suppress aqueous photoreactivity compared to electron-withdrawing groups. researchgate.net

This photoreactivity can be harnessed in various applications. For example, quinones can act as photosensitizers, initiating chemical reactions by transferring energy to other molecules. Their ability to generate reactive species upon irradiation makes them relevant in photoredox catalysis and in studies of oxidative stress mechanisms. nih.gov Furthermore, designing derivatives with specific chromophores can lead to new photoactive materials for applications in optical devices or as probes for studying chemical environments. researchgate.net

Interactive Data Table: Properties of Related Benzoquinone Derivatives This table presents comparative data for related benzoquinone compounds to provide context for the properties of the subject compound. Data for this compound is theoretical or estimated based on similar structures.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Application Area |

| 1,4-Benzoquinone (B44022) | C₆H₄O₂ | 108.09 | Oxidant, Dienophile atamanchemicals.comwikipedia.org |

| 2-Methyl-1,4-benzoquinone | C₇H₆O₂ | 122.12 | Photochemistry intermediate researchgate.net |

| 2,6-Dimethyl-1,4-benzoquinone | C₈H₈O₂ | 136.15 | Organic Synthesis researchgate.net |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | C₈Cl₂N₂O₂ | 227.01 | Strong Oxidizing Agent mdpi.com |

| This compound | C₁₄H₁₂O₂ | 212.24 | Synthetic Intermediate |

Emerging Research Frontiers and Future Directions for 2 3,4 Dimethylphenyl Benzo 1,4 Quinone

Integration with Sustainable and Green Chemistry Methodologies (e.g., Flow Chemistry, Electrochemistry)

The principles of green chemistry are increasingly being integrated into the synthesis and transformation of complex organic molecules, including quinone derivatives. Methodologies such as flow chemistry and electrochemistry offer significant advantages over traditional batch processes by improving efficiency, safety, and environmental impact.

Flow Chemistry: Continuous-flow systems provide enhanced control over reaction parameters like temperature, pressure, and mixing, which can lead to higher yields and purity. nih.gov For reactions involving quinones, such as photochemical acylations, continuous-flow reactors have been shown to reduce reaction times and prevent the decomposition of light-sensitive products that can occur with over-irradiation in batch setups. mdpi.com This technology could be applied to the synthesis or modification of 2-(3,4-dimethylphenyl)benzo-1,4-quinone, potentially enabling safer and more scalable production.

Electrochemistry: Electrochemical methods offer a green alternative to conventional chemical oxidants and reductants. The quinone/hydroquinone (B1673460) redox couple is inherently suited for electrochemical manipulation. britannica.comharvard.edu Electrochemical techniques can be used for the synthesis of quinone derivatives, for instance, by oxidizing a corresponding hydroquinone precursor like 2,3-dimethylhydroquinone. nih.gov This approach avoids the need for stoichiometric chemical reagents, reducing waste. Furthermore, electrochemistry is central to the function of quinone-based flow batteries, a promising technology for large-scale energy storage where quinones act as charge carriers. chemrxiv.orgharvard.edu The specific redox potential of this compound could be harnessed in such applications.

| Methodology | Key Advantages in Quinone Chemistry | Potential Application for this compound |

|---|---|---|

| Flow Chemistry | Precise control over reaction conditions, improved heat and mass transfer, enhanced safety, scalability. nih.gov | High-yield synthesis, photochemical modifications, and rapid process optimization. mdpi.com |

| Electrochemistry | Avoids chemical oxidants/reductants, minimizes waste, enables fine-tuning of redox states. nih.govresearchgate.net | Green synthesis from hydroquinone precursor, investigation of redox properties for energy storage applications. harvard.educhemrxiv.org |

Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

Understanding reaction mechanisms and kinetics is fundamental to optimizing chemical processes. Advanced in-situ spectroscopic techniques allow for real-time monitoring of reacting systems without the need for sample extraction, providing a dynamic picture of species evolution.

For quinone-related reactions, several techniques are particularly powerful:

In-situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a powerful tool for structural elucidation. Its application in an in-situ format allows for the tracking of reactants, intermediates, and products directly in the reaction vessel, offering deep mechanistic insights. researchgate.net

In-situ EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) is uniquely suited for detecting and characterizing radical species. bath.ac.uk Since many quinone reactions, particularly redox processes, involve semiquinone radical intermediates, in-situ EPR can provide direct evidence of their formation and decay. researchgate.netnih.gov Film-electrochemical EPR (FE-EPR) is an emerging technique to monitor radical evolution during electrocatalysis in real time. bath.ac.uk

In-situ UV-Vis Spectrophotometry: This technique is effective for monitoring conjugated systems like quinones, which often have distinct absorption profiles in the UV-visible range. It has been successfully used to monitor the state of charge in quinone-based flow batteries by tracking the concentrations of the quinone, hydroquinone, and the quinhydrone (B85884) complex they can form. rsc.org

The application of these techniques to the synthesis or reactions of this compound would enable detailed mechanistic studies, leading to more controlled and efficient chemical transformations.

Exploration of Highly Selective and Efficient Synthetic Transformations

Modern organic synthesis focuses on developing reactions that are highly selective, efficient, and versatile. For a molecule like this compound, this involves exploring advanced methods for both its construction and its subsequent functionalization. Quinones are recognized as versatile building blocks in organic synthesis due to their diverse reactivity, including their role as Michael acceptors and their participation in cycloaddition reactions. thieme.comwikipedia.orgresearchgate.net

Key areas of exploration include:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis for creating C-C bonds. These methods could be adapted for the synthesis of the 2-aryl-1,4-benzoquinone scaffold from simpler precursors.

C-H Activation: Direct functionalization of C-H bonds is a highly atom-economical strategy. Research into the selective C-H activation of the dimethylphenyl ring or the quinone core could open new pathways for derivatization, allowing for the introduction of new functional groups without pre-functionalized starting materials.

Cycloaddition Reactions: Quinones are excellent dienophiles in Diels-Alder reactions and can participate in various other cycloadditions, including [2+2] and [3+2] cycloadditions. researchgate.net These reactions provide powerful tools for constructing complex polycyclic scaffolds from the this compound core.

The development of such transformations would greatly expand the chemical space accessible from this quinone, enabling the synthesis of novel derivatives with potentially unique properties. nih.govresearchgate.net

Computational Design and Predictive Modeling for Novel Chemical Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules. lmaleidykla.lt By modeling the electronic structure of this compound, researchers can gain insights into its reactivity, spectroscopic properties, and redox behavior before undertaking extensive experimental work. mdpi.com

Applications of computational modeling in this context include:

Predicting Redox Potentials: The function of quinones in many applications is governed by their redox potential. nih.gov DFT calculations can accurately predict these potentials, guiding the design of molecules with specific electronic properties for applications like flow batteries or as electron transfer mediators. lmaleidykla.lt

Understanding Reaction Mechanisms: Computational modeling can be used to map out the energy profiles of reaction pathways, identify transition states, and elucidate complex mechanisms. This is valuable for optimizing known reactions and predicting new types of reactivity.

Simulating Spectroscopic Properties: DFT and Time-Dependent DFT (TD-DFT) can calculate spectroscopic data, such as UV-Vis absorption spectra and NMR chemical shifts. nih.govmdpi.comekb.eg Comparing these theoretical spectra with experimental data helps to confirm molecular structures and understand electronic transitions. nih.gov

Mapping Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which is key to predicting how the molecule will interact with other reagents. mdpi.com

| Computational Method | Predicted Property | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Redox Potential, Reaction Energetics, Molecular Orbitals (HOMO/LUMO) | Guiding design for energy storage, understanding reaction selectivity, predicting reactivity. lmaleidykla.ltmdpi.com |

| Time-Dependent DFT (TD-DFT) | UV-Visible Absorption Spectra, Excitation Energies | Interpreting experimental spectra and understanding electronic properties. nih.govmdpi.com |

| Molecular Electrostatic Potential (MEP) | Electron Density Distribution | Identifying sites for electrophilic and nucleophilic attack. mdpi.com |

Supramolecular Chemistry and Self-Assembly Based on Quinone Interactions (Focus on Chemical Principles)

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The structure of this compound, with its combination of aromatic rings and polar carbonyl groups, makes it an interesting candidate for designing self-assembling systems. The key chemical principles governing these interactions include:

π–π Stacking: The electron-deficient quinone ring can interact favorably with the electron-rich dimethylphenyl ring of an adjacent molecule. These aromatic interactions are a primary driving force in the self-assembly of many organic materials. researchgate.net

Hydrogen Bonding: While the quinone itself is a hydrogen bond acceptor (at its carbonyl oxygens), its hydroquinone form is both a donor and an acceptor. The interplay between the oxidized and reduced forms can lead to the formation of "quinhydrone" charge-transfer complexes, which are stabilized by both hydrogen bonding and π–π stacking. rsc.org

Charge-Transfer Interactions: The electron-accepting (π-acceptor) nature of the quinone ring allows it to form charge-transfer complexes with electron-donating molecules. nih.gov This interaction often results in distinct coloration and is a key feature of quinhydrone systems.

By carefully balancing these non-covalent forces, it is possible to guide the self-assembly of this compound into ordered structures like nanofibers, gels, or crystalline solids, paving the way for the development of novel functional materials. researchgate.nethp.gov.in

Q & A

Q. What are the common synthetic routes for 2-(3,4-Dimethylphenyl)benzo-1,4-quinone, and how are yields optimized?

Methodological Answer: Synthesis typically involves cross-coupling reactions using palladium catalysts (e.g., PdCl₂(PPh₃)₂ or Pd(OAc)₂) with arylboronic acids and quinoline precursors. For example:

- Step 1: React 3,4-dimethylphenylboronic acid with a benzoquinone precursor under Suzuki-Miyaura conditions .

- Step 2: Optimize reaction parameters (solvent, temperature, catalyst loading). For instance, using DMF as a solvent and K₂CO₃ as a base improves coupling efficiency .

- Step 3: Purify via column chromatography or crystallization (e.g., ethyl acetate/hexane systems) .

Key Optimization Factors:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst loading | 2-5 mol% Pd | Higher loading accelerates coupling but risks side reactions |

| Temperature | 80-100°C | Lower temps reduce decomposition |

| Solvent | DMF or THF | Polar aprotic solvents enhance solubility |

Reference:

Q. How is this compound characterized structurally and functionally?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions (e.g., dimethylphenyl protons at δ 2.2-2.4 ppm, quinone carbonyls at δ 180-190 ppm) .

- Mass Spectrometry (HRMS): Exact mass analysis verifies molecular formula (e.g., [M+H]⁺ at m/z 294.0894 for C₁₆H₁₄O₂) .

- Infrared Spectroscopy (IR): Quinone C=O stretches appear at ~1650 cm⁻¹ .

Functional Assays:

- Redox Activity: Cyclic voltammetry (CV) measures reduction potentials (e.g., E₁/2 ≈ -0.5 V vs. Ag/AgCl) to assess electron-transfer capacity .

Reference:

Advanced Research Questions

Q. How does this compound induce oxidative stress in cellular models, and what controls are critical?

Methodological Answer: The compound generates reactive oxygen species (ROS) via redox cycling. Key steps:

ROS Quantification: Use fluorescent probes (e.g., DCFH-DA) in prostate epithelial cells; compare to controls treated with ROS scavengers (e.g., N-acetylcysteine) .

Mechanistic Validation: Knockdown selenoprotein P (SelP) via siRNA to confirm its role in mitigating quinone-induced oxidative damage .

Dose-Response Analysis: EC₅₀ values for ROS generation (e.g., 10-50 μM in non-malignant cells) .

Critical Controls:

- Include catalase (H₂O₂ scavenger) and SOD (superoxide dismutase) to isolate ROS subtypes.

- Validate cytotoxicity via MTT assays to distinguish ROS-specific effects from general toxicity .

Reference:

Q. How can researchers resolve contradictions in redox behavior data across biological models?

Methodological Answer: Discrepancies (e.g., pro-oxidant vs. antioxidant effects) arise from model-specific factors:

- Variable 1: Cellular antioxidant capacity (e.g., SelP levels in prostate vs. liver cells) .

- Variable 2: Microenvironmental pH (quinone redox potentials shift under acidic conditions).

Resolution Strategy:

Comparative Studies: Test the compound in isogenic cell lines with manipulated antioxidant pathways .

Computational Modeling: Use density functional theory (DFT) to predict redox potentials under varying pH .

Data Normalization: Report ROS levels relative to baseline glutathione (GSH) concentrations.

Example Findings:

| Model System | Observed Redox Behavior | Key Factor |

|---|---|---|

| Prostate cells | Pro-oxidant | Low SelP expression |

| Liver cells | Antioxidant | High GSH reserves |

Reference:

Q. What advanced applications exist for this compound in enzyme modulation?

Methodological Answer: The quinone core interacts with enzymes via π-stacking and redox-active sites:

- Tyrosinase Inhibition:

- Assay: Monitor L-DOPA oxidation kinetics (UV-Vis at 475 nm).

- Result: IC₅₀ ≈ 15 μM, competitive inhibition confirmed via Lineweaver-Burk plots .

- Cytochrome P450 Modulation:

- Metabolic Profiling: Use LC-MS to track metabolite formation (e.g., hydroxylated derivatives) .

Design Considerations:

- Introduce electron-withdrawing groups (e.g., -Cl) to enhance redox activity for targeted enzyme inhibition .

Reference:

Q. How can researchers mitigate challenges in synthesizing derivatives with improved stability?

Methodological Answer: Instability arises from quinone autoxidation and hydrolysis:

- Stabilization Strategies:

- Steric Shielding: Add bulky substituents (e.g., tert-butyl groups) to hinder degradation .

- Prodrug Design: Synthesize acetylated precursors that hydrolyze in vivo .

- Formulation: Encapsulate in liposomes to limit aqueous exposure .

Stability Testing:

- Accelerated Degradation Studies: Expose derivatives to UV light (λ = 254 nm) and measure half-life via HPLC .

Reference:

Q. Data Contradiction Analysis Table

| Contradiction | Proposed Resolution Method | Key Evidence |

|---|---|---|

| Pro-oxidant vs. antioxidant effects | Model-specific GSH/SelP profiling | |

| Variable enzymatic inhibition | Kinetic assays with purified enzymes | |

| Stability discrepancies | Degradation studies under controlled conditions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products